4-(3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-(2-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-5-amine
Description
The compound 4-(3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-(2-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-5-amine features a hybrid heterocyclic scaffold comprising a 1,2,3-triazole core linked to a 1,2,4-oxadiazole ring. Key structural attributes include:
- A 1,2,3-triazole substituted at position 1 with a 2-(trifluoromethyl)phenyl group and at position 5 with an amine.
- A 1,2,4-oxadiazole ring substituted at position 3 with a 4-ethoxyphenyl group.
The ethoxy group enhances lipophilicity, while the trifluoromethyl group contributes to metabolic stability and binding interactions. This structural design is typical of bioactive molecules targeting enzymes or receptors requiring aromatic and heterocyclic recognition motifs .
Properties
IUPAC Name |
5-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-[2-(trifluoromethyl)phenyl]triazol-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F3N6O2/c1-2-29-12-9-7-11(8-10-12)17-24-18(30-26-17)15-16(23)28(27-25-15)14-6-4-3-5-13(14)19(20,21)22/h3-10H,2,23H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUUDVNCUERXMLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NOC(=N2)C3=C(N(N=N3)C4=CC=CC=C4C(F)(F)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F3N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-(2-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-5-amine is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a unique structural arrangement comprising an oxadiazole ring and a triazole moiety. The presence of ethoxy and trifluoromethyl substituents contributes to its lipophilicity and overall biological profile.
Molecular Formula
Molecular Weight
The biological activity of this compound primarily stems from its ability to interact with various molecular targets within cells. It is hypothesized that the oxadiazole and triazole components facilitate binding to specific enzymes or receptors, leading to modulation of signaling pathways.
Potential Targets
- Enzymes : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptors : Interaction with cellular receptors can alter signal transduction processes.
Anticancer Activity
Recent studies have indicated that derivatives of oxadiazole and triazole compounds exhibit significant anticancer properties. For instance, a related compound demonstrated an IC50 value of 12 μM against certain cancer cell lines, indicating potential for further development in oncology applications .
Antimicrobial Properties
Compounds similar to the one have shown antimicrobial activity against various pathogens. For example, related oxadiazole derivatives exhibited minimal inhibitory concentrations (MIC) against Staphylococcus aureus and Candida albicans, suggesting a broad spectrum of antimicrobial efficacy .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of the compound. Key modifications to the structure can significantly impact its potency and selectivity.
| Substituent | Effect on Activity |
|---|---|
| Ethoxy Group | Enhances lipophilicity and cellular uptake |
| Trifluoromethyl Group | Increases metabolic stability |
| Oxadiazole Ring | Essential for biological activity |
Case Studies
Several studies have explored the biological activity of similar compounds:
- Anticancer Studies : A study evaluated the anticancer effects of oxadiazole derivatives on MDA-MB-231 breast cancer cells, showing promising results with significant cytotoxicity .
- Antimicrobial Testing : Another study assessed various oxadiazole derivatives against Staphylococcus aureus and found that modifications in the phenyl ring led to improved antimicrobial properties .
- In Vivo Evaluation : Research on related triazole compounds demonstrated effective inhibition of tumor growth in animal models, supporting their potential as therapeutic agents .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of 1,2,4-oxadiazole derivatives in anticancer therapy. The introduction of oxadiazole into the molecular structure has been shown to improve the anticancer activity of compounds against various cancer cell lines. For instance, derivatives containing oxadiazole have demonstrated significant antiproliferative effects against human lung (A549), breast (MCF-7), and colon (HCT-116) cancer cells .
A notable study reported that compounds similar to the target compound exhibited IC50 values in the low micromolar range against these cancer cell lines, indicating their potential as effective anticancer agents. The presence of electron-withdrawing groups on the aromatic rings was crucial for enhancing biological activity .
Antimicrobial Properties
The triazole scaffold has been extensively studied for its antimicrobial properties. Compounds derived from triazoles exhibit activity against a broad spectrum of bacteria and fungi. The incorporation of oxadiazole into triazole frameworks has been found to enhance their efficacy against resistant strains of pathogens .
Research shows that certain derivatives have displayed potent antibacterial activity against Gram-positive and Gram-negative bacteria, making them promising candidates for developing new antimicrobial agents.
Anticonvulsant Activity
There is emerging evidence suggesting that compounds with a triazole and oxadiazole structure may possess anticonvulsant properties. Preliminary evaluations indicate that these compounds can modulate neurotransmitter systems involved in seizure activity . Further studies are needed to elucidate their mechanisms of action and therapeutic potential in epilepsy.
Case Studies
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The oxadiazole ring (1,2,4-oxadiazole) undergoes nucleophilic substitution at the electron-deficient C-5 position. For example:
The 4-ethoxyphenyl substituent enhances electron density, moderating reactivity compared to unsubstituted oxadiazoles .
Cycloaddition and Click Chemistry
The triazole moiety participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC), enabling modular derivatization. In analogous systems:
| Reaction Partner | Product Structure | Yield | Application |
|---|---|---|---|
| Terminal alkynes (CuSO₄, Na ascorbate) | 1,4-disubstituted triazoles | 45–89% | Bioconjugation or SAR studies |
The trifluoromethylphenyl group at the triazole’s N-1 position sterically hinders regioselectivity but improves metabolic stability .
Condensation and Schiff Base Formation
The primary amine (-NH₂) at the triazole’s C-5 position reacts with aldehydes to form Schiff bases:
| Aldehyde | Conditions | Product Stability |
|---|---|---|
| 4-Nitrobenzaldehyde | EtOH, Δ, 6h | Crystalline; characterized by IR and ¹H NMR |
| Morpholine + Formaldehyde | Mannich base formation | Enhanced water solubility |
These reactions are critical for introducing pharmacophores in drug discovery .
Oxidation and Reduction
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Oxidation : The oxadiazole ring resists oxidation, but the triazole’s amine can oxidize to nitro groups under strong conditions (e.g., KMnO₄/H₂SO₄).
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the oxadiazole to amidrazone derivatives, altering electronic properties.
Acid/Base-Mediated Rearrangements
Under acidic conditions (HCl/EtOH), the oxadiazole ring undergoes ring contraction to form imidazole derivatives, while basic conditions (NaOH) favor hydrolysis to carboxylic acid intermediates .
Key Reactivity Influencers:
-
Electron-Withdrawing Groups : The CF₃ group on the phenyl ring enhances oxadiazole’s electrophilicity, accelerating nucleophilic attacks .
-
Steric Effects : Bulky substituents at the triazole’s N-1 position limit access to the reactive amine group .
-
Solvent Polarity : Polar aprotic solvents (DMF, DMSO) improve reaction rates for SNAr pathways .
This reactivity profile positions the compound as a versatile scaffold for medicinal chemistry, particularly in kinase inhibitor design and antimicrobial agents . Further studies should explore photochemical and catalytic coupling reactions to expand its synthetic utility.
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The following table compares the target compound with structurally similar analogs:
Key Observations:
- Substituent Position Effects : The trifluoromethyl group’s position on the triazole ring (e.g., 2- vs. 3-position) alters steric and electronic interactions. For instance, the 2-(trifluoromethyl)phenyl group in the target compound may enhance π-stacking compared to the 3-substituted analog .
- Aromatic Group Modifications : Ethoxy, methoxy, and benzodioxol substituents on the oxadiazole ring influence solubility and metabolic stability. Benzodioxol () increases molecular weight but may improve blood-brain barrier penetration.
Q & A
Q. Q1: What are the critical reaction parameters for optimizing the synthesis of this compound to achieve high purity and yield?
The synthesis involves cyclocondensation of precursors (e.g., amidoximes and activated carbonyls) under controlled conditions. Key parameters include:
- Temperature : Maintain 80–100°C to balance reaction rate and side-product formation.
- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates.
- Catalysts : Use Cu(I) catalysts for azide-alkyne cycloaddition to improve regioselectivity .
Monitor reaction progress via TLC and confirm purity using HPLC (>95% purity threshold) .
Advanced Synthesis Challenges
Q. Q2: How can regioselectivity issues in the triazole-oxadiazole core be resolved during synthesis?
Regioselectivity in triazole formation is influenced by steric and electronic factors. Strategies include:
- Substituent pre-organization : Use bulky groups (e.g., 2-(trifluoromethyl)phenyl) to direct cycloaddition.
- Microwave-assisted synthesis : Enhances reaction specificity by reducing side reactions .
Validate regiochemical outcomes via NOESY NMR or X-ray crystallography .
Structural Characterization
Q. Q3: Which spectroscopic and crystallographic methods are most reliable for confirming the compound’s tautomeric forms?
- NMR : H and C NMR can distinguish tautomers by analyzing chemical shifts of NH and aromatic protons.
- X-ray crystallography : Resolves tautomeric ambiguity by providing definitive bond lengths and angles (e.g., triazole N–N distances) .
- IR spectroscopy : Identifies NH stretching vibrations (~3300–3500 cm) to confirm amine presence .
Biological Evaluation
Q. Q4: What in vitro assays are recommended for preliminary screening of this compound’s bioactivity?
Prioritize assays aligned with structural analogs (e.g., triazole-oxadiazole hybrids):
- Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli).
- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7).
- Enzyme inhibition : Fluorescence-based assays for kinases or proteases .
Include positive controls (e.g., doxorubicin for cytotoxicity) and validate via dose-response curves .
Data Contradictions in Bioactivity
Q. Q5: How should researchers address discrepancies in reported biological activity data for structurally similar compounds?
- Meta-analysis : Compare substituent effects (e.g., 4-ethoxyphenyl vs. 4-chlorophenyl) on activity.
- Solubility adjustments : Use DMSO/water mixtures to mitigate false negatives from aggregation.
- Orthogonal assays : Confirm hits with alternative methods (e.g., SPR for binding affinity) .
Mechanistic Studies
Q. Q6: What experimental approaches can elucidate the compound’s interaction with biological targets?
- Molecular docking : Predict binding modes using homology models (e.g., COX-2 or EGFR kinases).
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics.
- Cellular imaging : Fluorescent tagging (e.g., BODIPY derivatives) to track sublocalization .
Structure-Activity Relationship (SAR)
Q. Q7: Which substituents on the oxadiazole and triazole rings are critical for enhancing target selectivity?
- Oxadiazole 3-position : Electron-withdrawing groups (e.g., 4-ethoxyphenyl) improve metabolic stability.
- Triazole 1-position : Bulky aryl groups (e.g., 2-(trifluoromethyl)phenyl) enhance receptor steric complementarity.
- Amine group : Methylation reduces off-target interactions .
Stability and Degradation
Q. Q8: How can hydrolytic stability of the oxadiazole ring be assessed under physiological conditions?
- pH-dependent studies : Incubate in buffers (pH 4–9) at 37°C for 24–72 hours.
- LC-MS monitoring : Detect degradation products (e.g., carboxylic acids from oxadiazole cleavage).
- Accelerated stability testing : Use high-temperature conditions (40–60°C) to model long-term stability .
Advanced Computational Modeling
Q. Q9: Which quantum mechanical methods are suitable for predicting the compound’s electronic properties?
- DFT calculations : Use B3LYP/6-31G(d) to model frontier molecular orbitals (HOMO/LUMO) and charge distribution.
- MD simulations : Analyze solvation effects and conformational flexibility in explicit solvent models .
Cross-Disciplinary Applications
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
